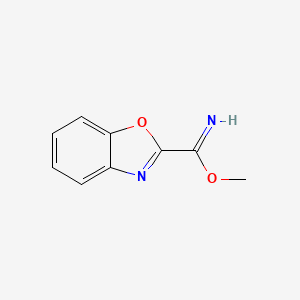

Methyl 1,3-benzoxazole-2-carboximidoate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including Methyl 1,3-benzoxazole-2-carboximidoate, often involves the condensation of 2-aminophenol with various aldehydes or acids. One common method includes the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania-alumina mixed oxide catalyst at 50°C . Another method involves the use of anhydrous potassium carbonate in dry acetone with ethyl chloroacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

化学反応の分析

General Reactivity of Benzoxazoles

Benzoxazoles are aromatic heterocycles with a fused benzene and oxazole ring. Their reactivity typically involves:

-

Electrophilic substitution at the 5- and 7-positions due to electron-rich aromatic systems .

-

Nucleophilic attacks on the oxazole ring, particularly under acidic conditions .

-

Functionalization of substituents attached to the benzoxazole core (e.g., hydrolysis, alkylation, or cross-coupling reactions) .

Synthetic Pathways for Benzoxazole Derivatives

While direct data on methyl 1,3-benzoxazole-2-carboximidoate is unavailable, analogous reactions for substituted benzoxazoles may provide insights.

2.1. Condensation Reactions

Benzoxazoles are commonly synthesized via condensation of 2-aminophenols with carbonyl compounds (aldehydes, ketones, or carboxylic acid derivatives). For example:

-

Reaction of 2-aminophenol with aldehydes in the presence of Ni-SiO₂ yields benzoxazoles in up to 98% efficiency .

-

Acid-catalyzed cyclization using Brønsted acidic ionic liquids (BAIL gel) achieves 98% yield for benzaldehyde-derived benzoxazoles .

| Entry | Catalyst | Substrate | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | Ni-SiO₂ (20%) | 3,4-Dimethylbenzaldehyde | 98 | 1.5 |

| 2 | BAIL gel | Benzaldehyde | 98 | 1.0 |

| 3 | FeCl₃ | 4-Chlorobenzaldehyde | 43 | 3.0 |

2.2. Functional Group Transformations

-

Carboxamide derivatives (e.g., carboximidoates) may form via:

-

Nucleophilic substitution of halides with amines or alkoxides.

-

Esterification of carboxylic acid derivatives with alcohols under acidic or basic conditions.

-

Hypothetical Reactivity of this compound

Assuming structural similarity to reported benzoxazole derivatives, potential reactions could include:

3.1. Hydrolysis

The carboximidoate group (-C(=N-OCH₃)) might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or amide:

3.2. Alkylation/Acylation

The imidate nitrogen could act as a nucleophile, reacting with alkyl halides or acyl chlorides:

3.3. Cycloaddition Reactions

The electron-deficient oxazole ring might participate in [4+2] cycloadditions with dienes or dipolarophiles.

Research Gaps and Limitations

The absence of direct studies on this compound highlights the need for targeted experimental investigations. Key areas for future work include:

科学的研究の応用

Chemical Structure and Synthesis

Methyl 1,3-benzoxazole-2-carboximidoate (C₉H₈N₂O₂) belongs to the benzoxazole family, known for their diverse biological activities and utility in synthetic chemistry. The compound can be synthesized through several methods, including:

- Direct Carboxylation : Utilizing carbon dioxide as a renewable C1 source (Zhang et al., 2010; Inomata et al., 2012).

- Condensation Reactions : Combining 2-aminophenol with various substrates such as aldehydes or ketones (Kamal et al., 2020).

- Oxidative Cyclization : Employing copper catalysts or light irradiation for efficient synthesis (Liu et al., 2021; Zhu et al., 2021).

Biological Activities

This compound exhibits a range of pharmacological properties:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, making it a candidate for developing new antibiotics (Vodela et al., 2013).

- Anti-inflammatory Effects : Research indicates neuro-anti-inflammatory activity, which could have implications in treating neurodegenerative diseases (Shang et al., 2020).

- Anti-allergic Properties : It has been utilized in the synthesis of compounds with anti-allergic effects (Musser et al., 1984).

Applications in Medicinal Chemistry

The compound serves as a crucial intermediate in synthesizing various bioactive agents. Its scaffold is commonly found in drugs targeting multiple receptors and enzymes. Notable applications include:

- Drug Development : Methyl 1,3-benzoxazole derivatives have been investigated for their cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 (George & Sreekumar, 2020).

- HIV Inhibitors : Compounds derived from methyl benzoxazole structures have been explored for their potential as HIV reverse transcriptase inhibitors (Sigma-Aldrich).

Material Science Applications

This compound has also found applications in material sciences:

- Organic Light Emitting Diodes (OLEDs) : The compound has been used to complex europium ions, resulting in efficient electroluminescent layers for OLED applications (Koshelev et al., 2019).

Data Summary Table

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Vodela et al., 2013 |

| Anti-inflammatory drugs | Shang et al., 2020 | |

| Anti-allergic compounds | Musser et al., 1984 | |

| Material Science | Electroluminescent layers for OLEDs | Koshelev et al., 2019 |

| Fluorescent probes | Carayon & Fery-Forgues, 2017 |

Case Study 1: Antimicrobial Activity

A study conducted by Vodela et al. (2013) evaluated the antimicrobial properties of methyl benzoxazole derivatives against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting potential use in pharmaceutical formulations.

Case Study 2: Electroluminescent Applications

Koshelev et al. (2019) demonstrated the application of this compound in OLEDs by forming complexes with europium ions. The resulting materials exhibited high efficiency and stability under operational conditions.

作用機序

The mechanism of action of Methyl 1,3-benzoxazole-2-carboximidoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

類似化合物との比較

Similar Compounds

Similar compounds to Methyl 1,3-benzoxazole-2-carboximidoate include other benzoxazole derivatives, such as:

2-Substituted Benzoxazoles: These compounds have various substituents at the 2-position of the benzoxazole ring and exhibit similar biological activities.

Benzimidazole Derivatives: These compounds have a similar structure but with a benzimidazole ring instead of a benzoxazole ring.

Uniqueness

This compound is unique due to its specific carboximidoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

生物活性

Methyl 1,3-benzoxazole-2-carboximidoate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and genotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 176.17 g/mol. Its structure includes a benzoxazole ring, which is known for its role in various pharmacological activities. The compound exhibits a herringbone crystal structure characterized by strong hydrogen bonds and π–π interactions that contribute to its stability and potential biological activity .

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including this compound, possess notable antimicrobial properties. A study screened various benzoxazole derivatives against model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). While the overall antibacterial activity was modest, certain derivatives exhibited selective action against Gram-positive bacteria. For instance, compounds with electron-donating substituents showed enhanced activity compared to those with electron-accepting groups .

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound ID | Structure | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

|---|---|---|---|

| 1 | - | 50 | >100 |

| 2 | - | 30 | >100 |

| 3 | - | 20 | >100 |

| 4 | - | 15 | >100 |

Anticancer Activity

This compound has also shown promise in anticancer research. Studies indicate that certain benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship analysis revealed that modifications on the benzoxazole scaffold could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study of several benzoxazole derivatives:

- Compound A : Showed IC50 values of 12 µM against MCF-7 cells.

- Compound B : Exhibited IC50 values of 8 µM against A549 cells.

- Compound C : Demonstrated IC50 values of 15 µM against HepG2 cells.

These findings suggest that this compound and its analogs may be developed further as potential anticancer agents .

Genotoxicity Studies

Genotoxicity assessments using the Bacillus subtilis rec assay have been conducted to evaluate the DNA-damaging potential of benzoxazole derivatives. Some compounds exhibited significant genotoxic effects, with ReC50 values indicating their capacity to induce DNA damage. Notably, this compound was among the compounds analyzed for its potential genotoxicity .

Table 2: Genotoxic Activity of Selected Benzoxazoles

| Compound ID | ReC50 Value (µg/mL) | Genotoxic Effect |

|---|---|---|

| Compound D | 1.85 | Positive |

| Compound E | 1.74 | Positive |

| Compound F | >5 | Negative |

特性

IUPAC Name |

methyl 1,3-benzoxazole-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRHPRACUIWAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。